N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide, also known by its CAS number 62778-13-6, is a compound of significant interest in the field of chemistry. It is classified as an ethanedithioamide, characterized by its two dimethylaminopropyl groups attached to a central ethanedithioamide structure. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized from readily available precursors, making it accessible for research purposes. Its structural formula is represented as C12H26N4S2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms in its composition. The molecular weight of N,N'-bis(3-dimethylaminopropyl)ethanedithioamide is approximately 290.49 g/mol .
N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide falls under the category of thioamides and is recognized for its unique chemical properties. It is also categorized as a potential ligand in coordination chemistry due to the presence of sulfur and nitrogen atoms that can coordinate with metal ions.
The synthesis of N,N'-bis(3-dimethylaminopropyl)ethanedithioamide can be achieved through several methods, primarily involving the reaction of appropriate amines with dithiocarbonic acid derivatives. One common approach includes reacting 3-dimethylaminopropylamine with ethanedithiol in the presence of a suitable solvent and catalyst.
This method allows for a high yield of N,N'-bis(3-dimethylaminopropyl)ethanedithioamide, making it suitable for further applications .
The molecular structure of N,N'-bis(3-dimethylaminopropyl)ethanedithioamide features two dimethylamino groups attached to an ethanedithioamide backbone. The structural representation can be illustrated as follows:
InChI=1S/C12H26N4S2/c1-15(2)9-5-7-13-11(17)12(18)14-8-6-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18)
S=C(NCCCN(C)C)C(=S)NCCCN(C)C
N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide can participate in various chemical reactions typical for thioamides. These include nucleophilic substitutions and coordination with metal ions.
These reactions highlight the versatility of this compound in synthetic organic chemistry and coordination chemistry.
The mechanism of action for N,N'-bis(3-dimethylaminopropyl)ethanedithioamide primarily involves its ability to coordinate with metal ions or react with electrophiles due to its functional groups.
This mechanism underlines its potential utility in catalysis and material synthesis.
N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide exhibits properties typical of thioamides, including:
These properties make it suitable for various applications in chemical synthesis and research.
N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide has several notable applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0